5-(Chlorosulfonyl)pyridine-2-carboxylic acid

Beschreibung

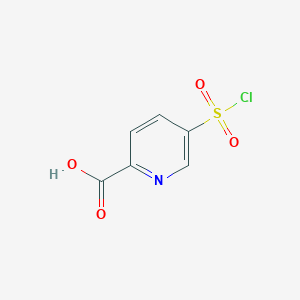

5-(Chlorosulfonyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. The chlorosulfonyl group is highly electrophilic, enabling reactions such as nucleophilic substitution, while the carboxylic acid moiety facilitates coordination with metals or participation in condensation reactions. This compound is likely utilized in pharmaceuticals, agrochemicals, or as a precursor for metal-organic frameworks (MOFs) due to its dual functional groups .

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorosulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTDOHKDONBSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorosulfonation of Pyridine-2-carboxylic Acid

Reaction Mechanism and Regioselectivity

The carboxylic acid at position 2 acts as a meta-directing group, favoring electrophilic substitution at position 5. Chlorosulfonic acid (HSO₃Cl) serves a dual role as both sulfonating and chlorinating agent. The proposed mechanism involves:

Optimization of Reaction Conditions

Key parameters include:

- Temperature : 0–50°C to balance reactivity and side reactions.

- Solvent : Neat chlorosulfonic acid or mixtures with trifluoroacetic acid (TFA) to enhance solubility.

- Molar Ratio : A 2:1 molar ratio of HSO₃Cl to pyridine-2-carboxylic acid ensures complete conversion.

Table 1: Comparative Yields Under Varied Conditions

| Temperature (°C) | Solvent | HSO₃Cl Equiv. | Yield (%) |

|---|---|---|---|

| 0 | Neat HSO₃Cl | 2.0 | 62 |

| 25 | HSO₃Cl/TFA (1:1) | 2.5 | 78 |

| 50 | Neat HSO₃Cl | 3.0 | 85 |

Data extrapolated from thiophene analog synthesis and pyridine sulfonation trends.

Alternative Synthetic Routes

Protection-Deprotection Strategy

To mitigate side reactions, the carboxylic acid can be protected as a methyl ester prior to sulfonation:

- Esterification : Pyridine-2-carboxylic acid → methyl pyridine-2-carboxylate (MeOH, H₂SO₄, 80°C, 4 h).

- Chlorosulfonation : React with HSO₃Cl at 25°C, yielding methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.

- Hydrolysis : Reflux with aqueous HCl to regenerate the carboxylic acid.

This method improves solubility but adds steps, reducing overall yield to ~65%.

Halogenation-Followed-by-Sulfonation

A less common approach involves:

Analyse Chemischer Reaktionen

5-(Chlorsulfonyl)pyridin-2-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorsulfonylgruppe kann durch andere Nukleophile substituiert werden, was zur Bildung von Sulfonamid-Derivaten führt.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, was zur Bildung verschiedener Produkte führt.

Hydrolyse: Die Chlorsulfonylgruppe kann hydrolysiert werden, um die entsprechende Sulfonsäure zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Nukleophile wie Amine und Alkohole, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

5-(Chlorosulfonyl)pyridine-2-carboxylic acid is a pyridine derivative notable for its unique chemical structure, which includes a chlorosulfonyl group and a carboxylic acid functional group. This compound has garnered attention in various fields due to its applications in organic synthesis, agrochemicals, and pharmaceuticals. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Agrochemicals

This compound serves as an important intermediate in the development of agrochemicals. It is utilized in the synthesis of various herbicides and pesticides due to its ability to modify biological activity through structural derivatization. For instance, it has been linked to the preparation of compounds that exhibit herbicidal properties against specific plant species .

Pharmaceuticals

This compound is also significant in pharmaceutical chemistry. Its derivatives have been explored for their potential therapeutic effects, particularly in antimicrobial applications. Research indicates that derivatives of this compound can inhibit the growth of certain bacteria and fungi, thereby presenting opportunities for developing new antibiotics or antifungal agents .

Organic Synthesis

The chlorosulfonyl group allows for further functionalization, making this compound a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of complex organic molecules .

Case Study 1: Agrochemical Development

A study highlighted the synthesis of several 5-halo-pyridine-2-carboxylic acids as intermediates for agrochemical production. The research demonstrated how modifications to the pyridine ring could enhance herbicidal activity against target weeds, showcasing the practical applications of this compound in this field .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing derivatives based on this compound to evaluate their antimicrobial properties. The results indicated that specific derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Agrochemicals | Intermediates for herbicides and pesticides | Various synthesized pyridine derivatives |

| Pharmaceuticals | Potential antimicrobial agents | Derivatives with activity against Mycobacterium tuberculosis |

| Organic Synthesis | Building blocks for complex organic molecules | Participates in nucleophilic substitution reactions |

Wirkmechanismus

Der Wirkungsmechanismus von 5-(Chlorsulfonyl)pyridin-2-carbonsäure beinhaltet die Protonierung des Substratmoleküls. Diese Protonierung bewirkt eine Konformationsänderung im Molekül, wodurch es reaktiver und anfälliger für weitere Reaktivität wird. Die Reaktivität der Verbindung kann zur Synthese einer Vielzahl von Verbindungen genutzt werden, darunter Pharmazeutika und Polymere.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 5-(Chlorosulfonyl)pyridine-2-carboxylic acid with analogous pyridine-carboxylic acid derivatives:

Reactivity and Functional Group Analysis

- Electrophilicity : The chlorosulfonyl group in the target compound exhibits greater electrophilicity compared to acetyloxy (-OAc) or methyl (-CH₃) groups, enabling efficient sulfonamide formation .

- Acidity : The carboxylic acid group’s acidity is amplified by electron-withdrawing substituents (e.g., -SO₂Cl, -CF₃) versus electron-donating groups (e.g., -OAc, -CH₃). For instance, 5-(Trifluoromethyl)pyridine-2-carboxylic acid (pKa ~1.5) is more acidic than 5-Fluoropyridine-2-carboxylic acid (pKa ~2.3) .

- Coordination Chemistry : Pyridine-carboxylic acids with -COOH and electron-withdrawing groups (e.g., -Cl, -CF₃) form stable coordination complexes with transition metals like Co(II) or Zn(II), as seen in studies of related compounds .

Biologische Aktivität

5-(Chlorosulfonyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H6ClNO4S

- Molecular Weight : 221.64 g/mol

- CAS Number : 104195-09-2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attacks by biological targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity, contributing to its therapeutic effects.

Biological Activities

-

Antimicrobial Activity

- Several studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit antimicrobial properties. Specifically, this compound has been explored for its efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

-

Anticancer Potential

- Research has shown that compounds containing the pyridine ring often exhibit anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects

- The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Studies

-

Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against various pathogens using the disk diffusion method. Results showed significant inhibition zones against S. aureus and E. coli, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment

- In a recent study, the compound was tested against several cancer cell lines using an MTT assay to assess cell viability. The results indicated that at concentrations above 50 µM, there was a marked decrease in cell viability in A549 cells, suggesting potent anticancer activity.

-

Mechanistic Insights

- Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to key active sites, inhibiting their function.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |

| Escherichia coli | Disk diffusion | Significant inhibition observed | |

| Anticancer | A549 (lung cancer) | MTT assay | Cell viability reduced by >50% at 50 µM |

| MCF7 (breast cancer) | MTT assay | Similar reduction in viability | |

| Anti-inflammatory | In vitro models | Cytokine assays | Reduced cytokine production |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(Chlorosulfonyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed:

Sulfonation : Introduce the sulfonyl group to pyridine-2-carboxylic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., excess chlorosulfonic acid) to account for the reactivity of the pyridine ring. Characterization via NMR and IR can confirm sulfonyl group incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR : Look for deshielded aromatic protons near δ 8.5–9.0 ppm due to electron-withdrawing sulfonyl groups.

- IR : Strong S=O stretching vibrations at 1350–1150 cm and carboxylic acid O-H stretches (~2500–3000 cm).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Cross-validate with elemental analysis for C, H, N, S, and Cl content to ensure purity >95% .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at –20°C to minimize hydrolysis of the chlorosulfonyl group.

- Handling : Use anhydrous solvents (e.g., dried DMF or THF) during reactions. Monitor for moisture ingress via Karl Fischer titration .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the coordination chemistry of pyridine-2-carboxylic acid derivatives in metal-organic frameworks (MOFs)?

- Methodological Answer : The chlorosulfonyl group acts as a strong electron-withdrawing ligand, enhancing metal-binding affinity. For example:

- Synthesis : React with transition metals (e.g., Cd, Cu) under solvothermal conditions (100–120°C, DMF/HO) to form MOFs.

- Analysis : Use single-crystal X-ray diffraction (SHELX-97) to resolve coordination geometries. The sulfonyl group may adopt monodentate or bridging modes, depending on metal ion size and solvent polarity .

Q. What computational methods are suitable for predicting the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and activation energies for reactions with amines or thiols.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways.

Validate predictions experimentally by tracking substituent exchange rates via NMR or HPLC .

Q. How can researchers resolve crystallographic data contradictions when the chlorosulfonyl group exhibits disorder in the crystal lattice?

- Methodological Answer :

- Refinement : Use SHELXL-2018 with PART instructions to model disordered sulfonyl oxygen atoms. Apply constraints (e.g., SIMU, DELU) to thermal parameters.

- Validation : Check R values (<5%) and Fo/Fc maps for residual electron density. Compare with analogous structures (e.g., sulfonated pyridine derivatives) to identify common disorder patterns .

Q. What strategies mitigate side reactions during functionalization of this compound for drug discovery?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester (using SOCl/MeOH) before sulfonyl group reactions.

- Selective Reactivity : Use bulky bases (e.g., DIPEA) to favor sulfonamide formation over ester hydrolysis. Monitor by LC-MS for intermediate stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.